molecular formula C15H7Br2Cl2NO2 B2496002 (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime CAS No. 477847-04-4

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime

Cat. No.: B2496002
CAS No.: 477847-04-4
M. Wt: 463.93
InChI Key: RHDXFOINODXMTL-XSFVSMFZSA-N
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Description

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime is a useful research compound. Its molecular formula is C15H7Br2Cl2NO2 and its molecular weight is 463.93. The purity is usually 95%.
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Scientific Research Applications

  • Karthik et al. (2021) synthesized a similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, using substitution reactions and characterized it using spectroscopic techniques and X-ray diffraction. They also analyzed the crystal structure, revealing inter and intra-molecular hydrogen bonds and other stabilizing interactions. The compound exhibited stability in a specific temperature range as revealed by thermal analysis (Karthik et al., 2021).

  • A novel series of derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, were synthesized and characterized by Kenchappa et al. (2016). This work highlighted the structural diversity and complexity of these compounds (Kenchappa et al., 2016).

Biological Activity and Applications

Another significant area of research is the investigation of the biological activity and potential applications of these compounds. Studies have explored their antimicrobial, antiproliferative, and other biologically relevant properties.

  • Mallesha and Mohana (2014) reported the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. Some of these compounds exhibited notable antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in combating infections (Mallesha & Mohana, 2014).

  • Parekh et al. (2011) synthesized a series of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and studied their antiproliferative activity. They also investigated the reversal of multidrug resistance in cancer cells, indicating the potential of these compounds in cancer therapy (Parekh et al., 2011).

Catalysis and Synthesis

The compounds are also explored for their roles in catalysis and synthesis of other complex molecules, showing their versatility in chemical reactions.

  • Salari et al. (2017) demonstrated the use of DABCO as a catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) Methanone in an aqueous medium. This research contributed to the field of organic synthesis by providing a more efficient and environmentally friendly method for synthesizing complex molecules (Salari et al., 2017).

Properties

IUPAC Name

(NE)-N-[(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Br2Cl2NO2/c16-8-3-7-4-13(22-15(7)11(17)5-8)14(20-21)10-2-1-9(18)6-12(10)19/h1-6,21H/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDXFOINODXMTL-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Br2Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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